Behenic acid

Vue d'ensemble

Description

It is a white solid at room temperature and is commonly found in various natural sources such as moringa oil, peanut oil, and rapeseed oil . Docosanoic acid is widely used in the cosmetic and pharmaceutical industries due to its emollient properties.

Méthodes De Préparation

Docosanoic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of erucic acid, which is a monounsaturated omega-9 fatty acid. The hydrogenation process converts the double bond in erucic acid to a single bond, resulting in the formation of docosanoic acid .

In industrial production, docosanoic acid is often obtained from natural sources such as moringa oil and peanut oil. The extraction process typically involves the use of solvents to separate the fatty acids from the oil, followed by purification steps such as crystallization or distillation .

Analyse Des Réactions Chimiques

Docosanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Oxidation: Docosanoic acid can be oxidized to form docosanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The reduction of docosanoic acid typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Esterification: Docosanoic acid can react with alcohols in the presence of acid catalysts to form esters.

Applications De Recherche Scientifique

Nutritional and Health Applications

Behenic acid has garnered attention for its potential health benefits, particularly in relation to cardiovascular health and obesity management.

Cardiovascular Benefits

Research indicates that this compound can contribute to lower cholesterol levels and reduced risk of cardiovascular diseases. A study involving animal models demonstrated that structured lipids containing this compound led to decreased total cholesterol, LDL cholesterol, and triglycerides without promoting obesity . Additionally, higher levels of circulating this compound have been associated with a reduced risk of unhealthy aging events in humans, suggesting a protective role against age-related diseases .

Anti-Inflammatory Effects

In vivo studies have shown that this compound can reduce postprandial inflammation, which is crucial for maintaining metabolic health . Its ability to inhibit pancreatic lipase may also contribute to its anti-obesogenic properties by reducing calorie absorption from fats .

Protection Against Oxidative Stress

Recent studies have explored the protective effects of this compound against oxidative stress induced by phthalate exposure in male rats. The findings suggest that it can prevent sperm apoptosis and support testosterone levels by enhancing antioxidant activity .

Food Technology

This compound is utilized in food technology primarily for its functional properties in lipid formulations.

Low-Calorie Lipids

This compound's unique structure allows it to be incorporated into low-calorie fat alternatives. Research has shown that structured lipids formulated with this compound can maintain desirable physical properties while reducing caloric content . This makes it an attractive ingredient for health-focused food products.

Emulsifier and Stabilizer

In food products, this compound serves as an emulsifier, helping to stabilize mixtures of oil and water, which is essential in dressings, sauces, and spreads.

Personal Care Products

This compound is widely used in cosmetics and personal care products due to its emollient properties.

Hair Conditioners and Moisturizers

It imparts smoothness and conditioning effects in hair care formulations, making it a common ingredient in conditioners and styling products .

Skin Care

In skin care products, this compound acts as a thickening agent and emollient, enhancing the texture and moisturizing properties of creams and lotions.

Industrial Applications

This compound finds extensive use beyond consumer products; it plays a significant role in various industrial processes.

Lubricants and Greases

Due to its high melting point (80 °C) and stability at elevated temperatures, this compound is used in manufacturing lubricants suitable for high-performance applications .

Chemical Synthesis

It serves as a precursor in the synthesis of various chemicals including surfactants, esters, and waxes used in coatings and adhesives .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Nutritional Health | Low-calorie lipid formulations | Reduces cholesterol levels |

| Anti-inflammatory effects | Supports metabolic health | |

| Personal Care Products | Hair conditioners | Provides smoothness |

| Skin moisturizers | Enhances texture | |

| Industrial Applications | Lubricants | High-temperature stability |

| Chemical synthesis | Versatile precursor for various chemicals |

Case Studies

- Cardiovascular Health : In a study involving dietary supplementation with this compound-rich oils, participants showed significant reductions in LDL cholesterol compared to those consuming standard oils .

- Oxidative Stress Protection : A controlled experiment on male rats demonstrated that administration of this compound significantly mitigated the adverse effects of phthalate exposure on reproductive health markers .

Mécanisme D'action

The mechanism of action of docosanoic acid involves its interaction with cell membranes and various molecular targets. As a long-chain fatty acid, docosanoic acid integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

In drug delivery systems, docosanoic acid derivatives enhance the solubility and bioavailability of hydrophobic drugs. The fatty acid moiety facilitates the incorporation of drugs into lipid-based carriers, improving their stability and therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Docosanoic acid is similar to other long-chain saturated fatty acids such as stearic acid (C₁₈H₃₆O₂) and palmitic acid (C₁₆H₃₂O₂). docosanoic acid has a longer carbon chain, which imparts unique properties such as higher melting point and greater hydrophobicity .

Stearic Acid: Stearic acid has an 18-carbon chain and is commonly found in animal fats and cocoa butter. It is used in the production of soaps, cosmetics, and candles.

Palmitic Acid: Palmitic acid has a 16-carbon chain and is widely found in palm oil and dairy products.

Docosanoic acid’s longer carbon chain makes it more suitable for applications requiring higher melting points and greater hydrophobicity, such as in lubricants and industrial coatings .

Activité Biologique

Behenic acid, also known as docosanoic acid, is a saturated fatty acid with a long carbon chain (C22:0). It is primarily found in various plant oils, including those from the seeds of the Moringa oleifera tree and in peanut oil. This article delves into the biological activities of this compound, focusing on its antibacterial properties, potential health implications, and mechanisms of action based on current research findings.

Antibacterial Properties

Recent studies have highlighted the significant antibacterial activity of this compound against various pathogens. A notable investigation utilized in silico methods to screen a library of phytochemicals, identifying this compound as a potent multi-target inhibitor against key bacterial proteins such as Catalase Peroxidase (KatG) and Adenylosuccinate Synthetase (ADSS) .

In Vitro and In Vivo Studies

In vitro assays demonstrated that this compound exhibited a zone of inhibition of 20 ± 1 mm and a Minimal Inhibitory Concentration (MIC) of 50 µg/ml against Vibrio parahaemolyticus and Aeromonas hydrophila . Furthermore, zebrafish models showed dose-dependent recovery from bacterial infections when treated with this compound, confirming its efficacy in vivo.

The antibacterial mechanism of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that fatty acids can destabilize the membrane integrity of bacteria, leading to increased permeability and eventual cell death . This disruption interferes with essential metabolic processes such as ATP production, further inhibiting bacterial growth .

Cholesterol Levels

Despite its beneficial antibacterial properties, this compound has been associated with raising cholesterol levels in humans. A study indicated that dietary this compound could lead to increased serum lipid concentrations when compared to other fats like palm oil and high-oleic sunflower oil . This raises concerns regarding its consumption in high amounts, particularly for individuals with hypercholesterolemia.

Cancer Risk

Some studies have explored the relationship between long-chain saturated fatty acids, including this compound, and cancer risk. For instance, negative associations were noted between plasma levels of lignoceric acid (a fatty acid closely related to this compound) and the risk of pancreatic and prostate cancers . However, further research is needed to elucidate these relationships specifically for this compound.

Summary of Research Findings

Case Studies

- Zebrafish Model Study : This study evaluated the in vivo efficacy of this compound against bacterial infections. Fish treated with 100 µg/day showed significant recovery compared to control groups.

- Human Metabolic Study : A crossover study involving mildly hypercholesterolemic men found that diets enriched with this compound led to higher serum lipid levels compared to other dietary fats.

Propriétés

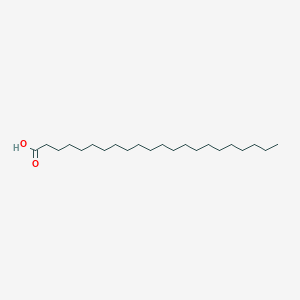

IUPAC Name |

docosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMSUNONTOPOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16529-65-0 (zinc salt), 18990-72-2 (aluminum salt), 20259-31-8 (iron(+3) salt), 2489-05-6 (silver(+1) salt), 2636-16-0 (barium salt), 34303-23-6 (cadmium salt), 4499-91-6 (lithium salt), 5331-77-1 (hydrochloride salt), 7211-53-2 (potassium salt) | |

| Record name | Docosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026930 | |

| Record name | Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White to cream or yellow solid; [CHEMINFO] White crystalline powder; [MSDSonline], Solid | |

| Record name | Docosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Behenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

306 °C at 60 mm Hg | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.102 g are sol in 100 g of 90% ethanol at 17 °C;0.218 g are sol in 100 ml of 91.5% ethanol at 25 °C; 0.116 g are sol in 100 ml of 86.2% ethanol at 25 °C; 0.011 g are sol in 100 ml of 63.07% ethanol at 25 °C; 0.1922 g are sol in 100 g of ether at 16 °C, Slightly soluble in water, ethanol, ethyl ether, In water, 160 mg/L, temp not specified, 1.6e-05 mg/mL | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8221 at 100 °C/4 °C | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Behenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

(C14-C20) fatty acids ca. 11 %; C24 fatty acid ca. 2 % | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy solid, Needles | |

CAS No. |

112-85-6 | |

| Record name | Docosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H390488X0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79.95 °C, 81 °C | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.